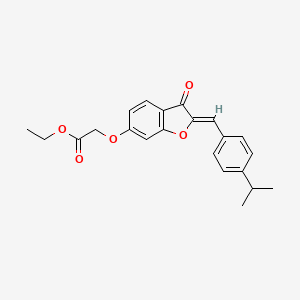
1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C20H16FNO and its molecular weight is 305.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Engineering and Molecular Interactions
Crystal Engineering via C-H...F and C-H...π Interactions : The crystal structures of 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole and its derivatives have been studied to understand the role of organic fluorine in crystal engineering. These studies reveal how molecules pack in the crystal structure via weak C-H...F and C-H...π interactions, which are crucial for designing materials with specific crystallographic properties (Choudhury, Nagarajan, & Row, 2004).
Fluorination and Chemical Synthesis
Discovery of Novel Fluorinating Agents : Research into fluorinating agents has highlighted the synthesis, properties, and reactivity of phenylsulfur trifluorides. These compounds, including variants substituted with fluorine, have shown high thermal stability and resistance to hydrolysis, alongside diverse fluorination capabilities. This makes them valuable for applications in drug discovery and organic synthesis (Umemoto, Singh, Xu, & Saito, 2010).
Molecular Electronics and Photonics
Fluorescent pH Probes for Intracellular Imaging : Derivatives of 1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one have been utilized to create ratiometric fluorescent pH probes. These probes exhibit favorable optical properties for strong-acidity pH detection within living cells, providing a tool for monitoring cellular processes and environments (Ming Nan, Weifen Niu, et al., 2015).
作用機序
The indole nucleus binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .
生化学分析
Biochemical Properties
The biochemical properties of 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one are not fully characterized yet. Based on its structure, it is likely to interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the fluorophenyl and phenyl groups, which may engage in hydrophobic interactions, and the indolone moiety, which could participate in aromatic stacking interactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have time-dependent effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one is not well-characterized. Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
1-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSRYBUREPTZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
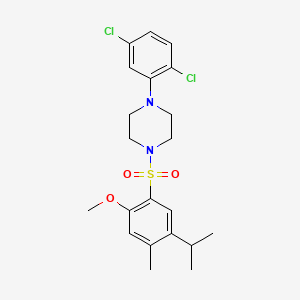

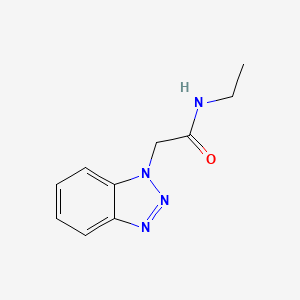
![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)


![4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2725714.png)


![3-(2-furylmethyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725718.png)
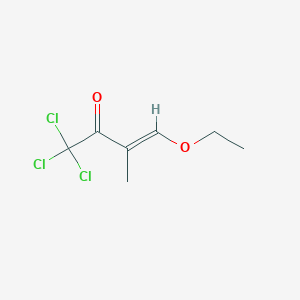
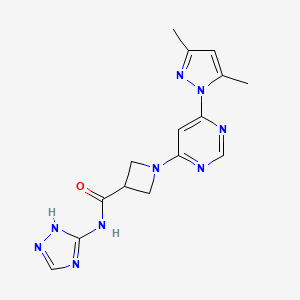
![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)
